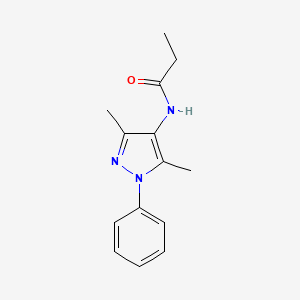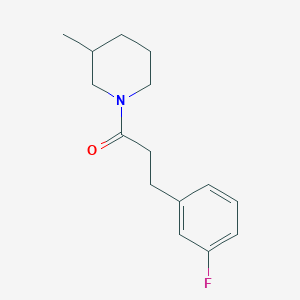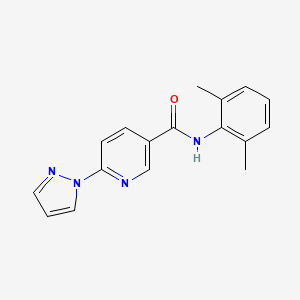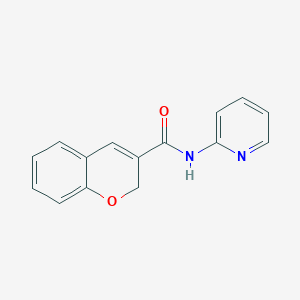![molecular formula C16H17N3O2 B7507400 2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole has been shown to exhibit potent biochemical and physiological effects. The compound has been reported to possess antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the proliferation of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments include its potent biological activities, low toxicity, and ease of synthesis. However, the limitations of using this compound include its poor solubility in water and its susceptibility to degradation under certain conditions.
Orientations Futures
There are several future directions for the study of 2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the compound's mechanism of action and its interactions with other signaling pathways could be further explored. Finally, the development of new synthetic methods for the compound could also be explored to improve its yield and purity.
In conclusion, 2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is a promising compound with diverse biological activities. Its potent anti-inflammatory, antioxidant, antitumor, and antimicrobial properties make it a potential candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzoic acid and 4-(furan-2-ylmethyl)piperazine in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained after purification using chromatography techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its diverse biological activities. It has been shown to exhibit potent anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-6-15-14(5-1)17-16(21-15)19-9-7-18(8-10-19)12-13-4-3-11-20-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQMFXTVWOWADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)






